molecular formula C8H12ClNO2 B567424 (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride CAS No. 1242184-45-7

(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

Cat. No.: B567424
CAS No.: 1242184-45-7
M. Wt: 189.639
InChI Key: JZBHUJIMERBHKY-DABREVLYSA-N
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Description

The compound “(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride” belongs to the class of organic compounds known as bicyclic compounds. These are organic compounds containing two fused rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic system, which consists of two fused rings . The specific configuration “(1R,2S,3R,4S)” indicates the spatial arrangement of the atoms in the molecule .

Scientific Research Applications

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) has been extensively studied for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. CGA, a polyphenol found in green coffee extracts and tea, plays significant roles in modulating lipid metabolism and glucose regulation, potentially offering therapeutic benefits for conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The comprehensive review by Naveed et al. (2018) emphasizes the need for further research to optimize its biological and pharmacological effects, suggesting CGA's potential as a natural food additive to replace synthetic antibiotics and reduce medical costs Naveed et al., 2018.

Spin Label Amino Acid TOAC and Peptide Studies

The paramagnetic amino acid TOAC has been instrumental in analyzing peptide backbone dynamics and secondary structure, as well as interactions with membranes and proteins, using EPR spectroscopy among other techniques. Schreier et al. (2012) review the chemical, physicochemical, spectroscopic, and conformational aspects of TOAC, highlighting its increasing applications in future studies Schreier et al., 2012.

Understanding Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) delve into how carboxylic acids, despite their potential as biorenewable chemicals, can inhibit microbial biocatalysts at concentrations below desired yields. This review identifies strategies to increase microbial robustness, which could be crucial for optimizing the production of valuable compounds, including those related to "(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride" Jarboe et al., 2013.

Future Directions

The study of this compound and similar compounds can provide valuable insights into their potential applications in various fields, such as materials science, medicinal chemistry, and synthetic chemistry .

Properties

IUPAC Name

(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H/t4-,5+,6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHUJIMERBHKY-DABREVLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@H]2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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